Emamectin B1a

Übersicht

Beschreibung

Myristoleic Acid Methyl Ester, also known as methyl cis-9-tetradecenoate, is an organic compound with the molecular formula C15H28O2 and a molecular weight of 240.38 g/mol . It is a methyl ester derivative of myristoleic acid, which is an omega-5 fatty acid. This compound is known for its cytotoxic properties and is found in various natural sources, including the fruit extract of Serenoa repens .

Wirkmechanismus

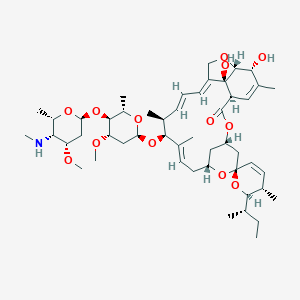

Emamectin B1a, also known as Emamectin, IX4GP7848F, or UNII-IX4GP7848F, is a derivative of abamectin, a 16-membered macrocyclic lactone produced by the fermentation of the soil actinomycete Streptomyces avermitilis . It is widely used as an insecticide due to its chloride channel activation properties .

Target of Action

This compound primarily targets the nervous system of invertebrates. It acts by stimulating the release of γ-aminobutyric acid (GABA), an inhibitory neurotransmitter . This results in the paralysis of the pests, leading to their death .

Mode of Action

This compound works by preventing the transmission of electrical impulses in the muscles and nerves of invertebrates. It amplifies the effects of glutamate on the invertebrate-specific gated chloride channel . This leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis and death of the pest .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the metabolism of xenobiotics by cytochrome P450, drug metabolism of cytochrome P450, glutathione metabolism, and insect hormone biosynthesis . These pathways share the same genes as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), Esterase (Ests), UDP-glucosyltransferases (UGTs), and ATP-binding cassettes (ABCs) .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The plasma distribution half-life (t1⁄2α) was estimated to be 2.5 h, the elimination half-life (t1⁄2β) as 216 h, the total body clearance (ClT) as 0.0059 L/kg/h and mean residence time (MRT) as 385 h .

Result of Action

The result of this compound’s action is the paralysis and subsequent death of the pest. This is due to the disruption of neurotransmission in the pests’ nervous system . At the molecular level, this compound causes significant modification in enzyme activity and transcriptome profile .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For instance, the use of an adjuvant typically improves coverage and penetration and results in optimum insect control, especially in crops with hard-to-wet leaf surfaces . Furthermore, this compound has a moderate potential for particle-bound transport in the environment .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Emamectin B1a is characterized by the chemical formula and is known for its low application rates and high efficacy against a wide range of pests, including caterpillars, mites, and thrips. The compound acts as an allosteric modulator of glutamate-gated chloride channels (GluCl), leading to paralysis and death in susceptible insects .

Agricultural Applications

1. Crop Protection:

this compound is extensively used in agriculture for the control of various insect pests across multiple crops. Its application is particularly notable in:

- Vegetables: Effective against pests like caterpillars and leaf miners.

- Fruit Trees: Used to manage infestations in apples, pears, and citrus fruits.

- Leafy Crops: Beneficial for crops such as lettuce and brassicas .

2. Application Methods:

The compound can be applied through various methods including foliar sprays and soil injections. Research indicates that it is effective even at low concentrations, making it an economically viable option for farmers .

Environmental Impact

1. Degradation Studies:

Studies have shown that this compound undergoes extensive photodegradation when applied to crops. This degradation process results in the formation of various metabolites, which are generally less toxic than the parent compound .

2. Ecotoxicity:

this compound is classified as having low toxicity to mammals but can be harmful to aquatic organisms. Therefore, its use requires careful consideration of environmental factors to mitigate potential risks .

Case Studies

Case Study 1: Efficacy in Cotton Pest Management

In a study conducted on cotton crops, this compound was found to significantly reduce populations of the cotton bollworm (Helicoverpa armigera). The application resulted in a 90% reduction in pest numbers compared to untreated controls over a two-week period. This demonstrates its effectiveness as a targeted pest management tool .

Case Study 2: Resistance Management

Research has indicated that this compound can be integrated into pest management programs to combat resistance development in pests. In trials where it was used alongside other insecticides, it helped maintain lower pest populations while reducing the likelihood of resistance emergence .

Summary Table of Applications

| Application Area | Target Pests | Method of Application | Efficacy |

|---|---|---|---|

| Vegetables | Caterpillars, Leaf Miners | Foliar Spray | High |

| Fruit Trees | Various Insect Pests | Soil Injection | Very High |

| Leafy Crops | Thrips, Mites | Foliar Spray | Moderate to High |

Biochemische Analyse

Biochemical Properties

Emamectin B1a interacts with various enzymes and proteins. It has been observed to alter the activity of cytochrome P450 monooxygenases (P450), glutathione S-transferase (GST), and esterase (Ests) enzymes . The enzyme activities of these ion transport enzymes showed significant changes with exposure to this compound .

Cellular Effects

This compound has been shown to have neurotoxic effects in male mice . It induces different physiological processes with enzymatic and biomolecular multi-biomarkers in the brain tissue of male mice . It also causes oxidative damage, inflammatory reactions, and genotoxicity .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This binding leads to insect paralysis within hours of ingestion, and subsequent insect death 2–4 days later .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, in male mice, a decrease in SOD, CAT, and GPx enzyme activities in the brain tissue and an increase in GST enzyme activity were observed over a period of 14 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study conducted on male mice, mice were administered this compound by oral gavage for 14 days at different dosages . The results showed that dose-dependent this compound exposure induced different physiological processes in the brain tissue of male mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to affect the steroid hormone biosynthesis, glutathione metabolism, drug metabolism-other enzymes, chemical carcinogenesis, pathways of cancer, metabolism of xenobiotics by cytochrome P450, drug metabolism of cytochrome P450, linoleic acid metabolism, retinol metabolism, and insect hormone biosynthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Myristoleic Acid Methyl Ester can be synthesized through the esterification of myristoleic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid (H2SO4) or boron trifluoride (BF3) in methanol. The reaction is carried out at a temperature of around 37°C for about 20 minutes . The product is then extracted using an organic solvent such as hexane.

Industrial Production Methods: In industrial settings, the production of Myristoleic Acid Methyl Ester involves the large-scale esterification of myristoleic acid. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the ester from the reaction mixture .

Types of Reactions:

Oxidation: Myristoleic Acid Methyl Ester can undergo oxidation reactions, leading to the formation of various oxidation products, including epoxides and hydroxylated derivatives.

Reduction: The compound can be reduced to form saturated esters.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Epoxides, hydroxylated esters.

Reduction: Saturated methyl esters.

Substitution: Amino esters, alkoxy esters.

Vergleich Mit ähnlichen Verbindungen

Myristoleic Acid: The free acid form of Myristoleic Acid Methyl Ester, with similar cytotoxic properties.

Cetyl Myristoleate: An ester of myristoleic acid with cetyl alcohol, known for its anti-inflammatory properties.

Myristic Acid: A saturated fatty acid with different chemical properties and applications.

Uniqueness: Its methyl ester form enhances its hydrophobicity, making it more suitable for certain industrial applications compared to its free acid form .

Biologische Aktivität

Emamectin B1a is a potent insecticide derived from the avermectin family, primarily utilized in agricultural pest control. This compound exhibits significant biological activity against a wide range of pests, particularly lepidopteran species. The following sections delve into its mechanisms of action, toxicity profiles, and comparative efficacy based on recent research findings.

Chemical Composition and Structure

This compound is a derivative of avermectin, produced through the fermentation of Streptomyces avermitilis. It exists predominantly as emamectin benzoate, which contains about 90% this compound and 10% emamectin B1b. The chemical structure can be represented as follows:

- Molecular Formula : C₄₉H₇₅NO₁₃

- Molecular Weight : 875.12 g/mol

This compound functions primarily as an agonist for gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels. The compound enhances the influx of chloride ions into neuronal cells, leading to hyperpolarization and disruption of normal nerve function. This results in paralysis and eventual death in target organisms such as insects and mites:

- GABA Receptor Agonism : Increases chloride ion influx.

- Glutamate-Gated Chloride Channels : Modulates excitatory neurotransmission.

The selectivity of emamectin for invertebrate systems, combined with its limited ability to cross the blood-brain barrier in mammals, contributes to its relatively low toxicity in non-target species, including humans .

Toxicity and Safety Profile

The toxicity profile of this compound varies significantly between species. In mammals, it has been shown to have moderate toxicity with an oral LD50 ranging from 122 to 168 mg/kg in rats . However, its effects can be severe in cases of overdose or improper use:

- Symptoms of Poisoning : Altered consciousness, respiratory distress, gastrointestinal issues.

- Mortality Rates : Studies indicate a mortality rate of approximately 4.3% to 6.67% in cases of emamectin poisoning .

Table 1: Toxicity Data for this compound

| Species | LD50 (mg/kg) | Symptoms of Toxicity |

|---|---|---|

| Rats | 122 - 168 | Respiratory distress, altered consciousness |

| Dogs | Not specified | Similar symptoms as observed in humans |

| Humans | Varies | Gastrointestinal symptoms, respiratory failure |

Efficacy Against Pests

This compound is highly effective against various agricultural pests. Its potency has been demonstrated through numerous studies evaluating its lethal concentrations (LC) against different species:

- Lepidopteran Pests : LC90 values range from 0.002 to 0.89 µg/ml.

- Comparative Potency : this compound is reported to be significantly more potent than other avermectins like abamectin.

Table 2: Comparative Efficacy of this compound

| Pest Species | LC90 (µg/ml) | Comparative Potency |

|---|---|---|

| Spodoptera exigua (Beet Armyworm) | 0.002 | 1500-fold more potent than abamectin |

| Helicoverpa zea (Corn Earworm) | 0.89 | Highly effective |

Case Studies

Recent case studies have highlighted the practical implications of using this compound in agricultural settings:

- Case Study on Nematode Control :

- Field Trials :

Eigenschaften

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75NO13/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,48+,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEGAUYXQAKHKJ-COFQVFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153164 | |

| Record name | Emamectin B1A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

886.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9, In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.20 at 23 °C /Emamectin benzoate/ | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Emamectin benzoate is the 4'-deoxy-4'-epi-methyl-amino benzoate salt of avermectin B1 (abamectin), which is similar structurally to natural fermentation products of Streptomyces avermitilis. Emamectin benzoate is being developed as a newer broad-spectrum insecticide for vegetables and has a very low application rate. The mechanism of action involves stimulation of high-affinity GABA receptors and a consequent increase in membrane chloride ion permeability., Overexpression of P-glycoproteins (Pgps) is assumed to be a principal mechanism of resistance of nematodes and arthropods to macrocyclic lactones. Quantitative RT-PCR (Q-RT-PCR) was used to demonstrate changes in transcription levels of two putative P-glycoprotein genes, designated here as SL0525 and SL-Pgp1, in sea lice (Lepeophtheirus salmonis) following exposure to emamectin benzoate (EMB). Pre-adult L. salmonis were challenged in an EMB bioassay for 24 hr and gene expression was studied from lice surviving EMB concentrations of 0, 10, and 30 ppb. Gene expression was measured using Q-RT-PCR with elongation factor 1 (eEF1alpha) as an internal reference gene. The results show that both target genes, SL0525 and SL-Pgp1, had significantly increased levels of expression with exposure to 10ppb EMB (p=0.11 and p=0.17, respectively) whereas the group exposed to 30 ppb was on the verge of being significant (p=0.053) only in the expression of SL-Pgp1. Gene expression for SL0525 and SL-Pgp1 were increased over five-fold at 10 ppb EMB. Therefore, the upregulation of these target genes may offer protection by increasing Pgp expression when lice are exposed to EMB. Optimized Q-RT-PCR can be used to determine if over-expression of these genes could be the basis for development of resistance in sea lice and thus allow suitable alternative chemotherapeutic options to be assessed., Macrocyclic lactones, including avermectins and milbemycins, are novel parasiticides and insecticides that are produced through fermentation by soil-dwelling microorganisms. Although various macrocyclic lactones may differ in their potency and safety, all of them are believed to share common pharmacologic/toxicologic mechanisms, i.e. leading to paralysis and death of parasites and other target organisms via the activation of a glutamate-gated chloride channel in the invertebrate nerve and muscle cells and/or through the effect on gamma-aminobutyric acid (GABA) receptors. Ivermectin is the first macrocyclic lactone that was released for use in both animals and humans, and has demonstrated both excellent efficacy and high tolerability in the treatment of parasite infestations. Other macrocyclic lactones, such as abamectin, emamectin, and moxidectin were subsequently commercialized and have been used as insecticides and acaricides for crop protection or parasiticides for animal health. | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder, Off-white crystalline powder | |

CAS No. |

121124-29-6, 119791-41-2 | |

| Record name | Emamectin B1A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121124296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emamectin B1A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMAMECTIN B1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX4GP7848F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

141-146 °C /Emamectin benzoate/ | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.